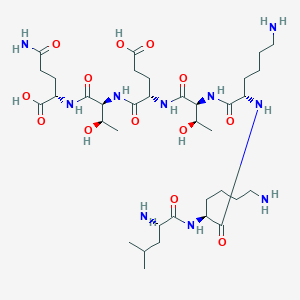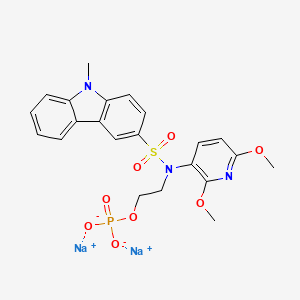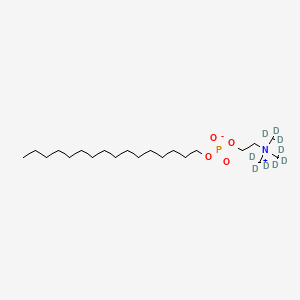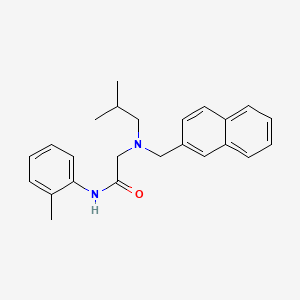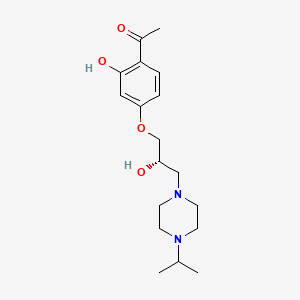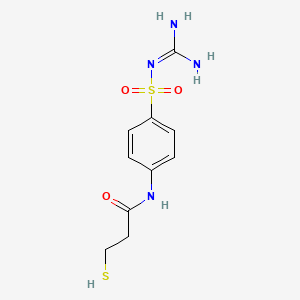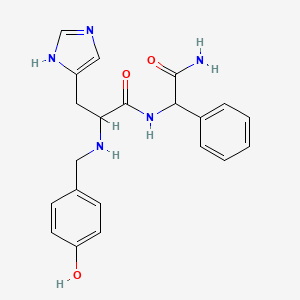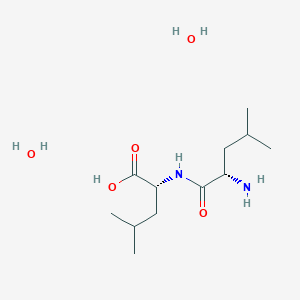![molecular formula C27H29N3O2 B12407265 (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is a complex organic compound characterized by its intricate polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene typically involves a multi-step process that includes the formation of the core polycyclic structure followed by the introduction of methoxy and triaza groups. Key steps in the synthetic route may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.
Functional Group Introduction: Introduction of methoxy groups via methylation reactions using reagents such as methyl iodide.
Triaza Group Incorporation: Incorporation of triaza groups through reactions with nitrogen-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its complex structure could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research may focus on its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry
In industry, this compound could be used as a precursor for the synthesis of other complex molecules or as a functional material in various applications.
作用机制
The mechanism of action of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
相似化合物的比较
Similar Compounds
- (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene
- This compound
Uniqueness
The uniqueness of (2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[1511002,1404,1206,11018,26020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C27H29N3O2 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene |
InChI |
InChI=1S/C27H29N3O2/c1-31-16-7-8-22-19(13-16)20-15-27(32-2)11-9-24-26-18(17-5-3-4-6-21(17)29-26)10-12-30(24)25(27)14-23(20)28-22/h3-8,13,24-25,28-29H,9-12,14-15H2,1-2H3/t24-,25+,27+/m0/s1 |
InChI 键 |
RGWTYAOYPDDREZ-ZWEKWIFMSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC3=C2C[C@@]4(CC[C@H]5C6=C(CCN5[C@@H]4C3)C7=CC=CC=C7N6)OC |
规范 SMILES |
COC1=CC2=C(C=C1)NC3=C2CC4(CCC5C6=C(CCN5C4C3)C7=CC=CC=C7N6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



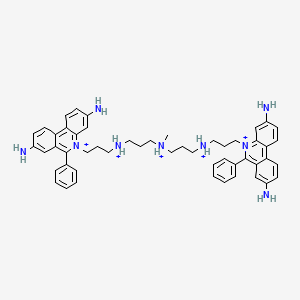


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
